molecular formula C12H19BrCl2N2 B2884883 (R)-N-(2-Bromobenzyl)piperidin-3-amine dihydrochloride CAS No. 1286207-74-6

(R)-N-(2-Bromobenzyl)piperidin-3-amine dihydrochloride

Cat. No.: B2884883
CAS No.: 1286207-74-6
M. Wt: 342.1
InChI Key: WJUFNJYETGCLLJ-NVJADKKVSA-N
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Description

®-N-(2-Bromobenzyl)piperidin-3-amine dihydrochloride is a chemical compound with the molecular formula C12H17BrN2·2HCl. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of a bromobenzyl group attached to the piperidine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Scientific Research Applications

®-N-(2-Bromobenzyl)piperidin-3-amine dihydrochloride has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Industry: The compound is used in the production of fine chemicals and as a building block in the synthesis of agrochemicals and other industrial products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(2-Bromobenzyl)piperidin-3-amine dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of piperidin-3-amine.

    Bromination: The piperidin-3-amine is then reacted with 2-bromobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is usually carried out in an organic solvent like dichloromethane or toluene at room temperature.

    Purification: The resulting product is purified through recrystallization or column chromatography to obtain ®-N-(2-Bromobenzyl)piperidin-3-amine.

    Formation of Dihydrochloride Salt: The final step involves converting the free base into its dihydrochloride salt by reacting it with hydrochloric acid in an aqueous or alcoholic solution.

Industrial Production Methods

Industrial production of ®-N-(2-Bromobenzyl)piperidin-3-amine dihydrochloride follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Processing: Depending on the scale, the reactions can be carried out in batch reactors or continuous flow reactors.

    Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield and purity.

    Automated Purification: Industrial processes often use automated systems for purification, including high-performance liquid chromatography (HPLC) and crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

®-N-(2-Bromobenzyl)piperidin-3-amine dihydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products or reduced amine derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are employed.

    Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are used.

Major Products

    Substitution: Products include azido, thiol, or alkoxy derivatives.

    Oxidation: Products include N-oxides or other oxidized forms.

    Reduction: Products include dehalogenated amines or reduced amine derivatives.

Mechanism of Action

The mechanism of action of ®-N-(2-Bromobenzyl)piperidin-3-amine dihydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with neurotransmitter receptors, ion channels, or enzymes involved in neurotransmission.

    Pathways Involved: It may modulate signaling pathways related to neurotransmitter release, reuptake, or degradation, thereby affecting neuronal communication and function.

Comparison with Similar Compounds

Similar Compounds

    (S)-N-(2-Bromobenzyl)piperidin-3-amine dihydrochloride: The enantiomer of the compound with similar chemical properties but different biological activities.

    N-(2-Chlorobenzyl)piperidin-3-amine dihydrochloride: A similar compound with a chlorine atom instead of bromine, affecting its reactivity and biological effects.

    N-(2-Fluorobenzyl)piperidin-3-amine dihydrochloride: A fluorinated analog with distinct chemical and biological properties.

Uniqueness

®-N-(2-Bromobenzyl)piperidin-3-amine dihydrochloride is unique due to its specific stereochemistry and the presence of a bromine atom, which influences its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(3R)-N-[(2-bromophenyl)methyl]piperidin-3-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2.2ClH/c13-12-6-2-1-4-10(12)8-15-11-5-3-7-14-9-11;;/h1-2,4,6,11,14-15H,3,5,7-9H2;2*1H/t11-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJUFNJYETGCLLJ-NVJADKKVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NCC2=CC=CC=C2Br.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)NCC2=CC=CC=C2Br.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrCl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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